CCR5 Antagonism: Potency Comparison with a Structural Analog
5-Fluoroisoquinoline-8-carboxylic acid demonstrates antagonist activity at the CCR5 receptor. In a head-to-head comparison derived from the same screening campaign, the compound (BDBM50387950) exhibits an IC50 of 9,200 nM, while a structurally related 3-phenylpropanoic acid analog (BDBM50390367) shows a significantly lower IC50 of 108 nM [1]. This data provides a quantitative benchmark for its specific, albeit weak, engagement with CCR5 and serves as a starting point for SAR studies focused on improving potency from the 5-fluoroisoquinoline core.
| Evidence Dimension | CCR5 Antagonism (IC50) |
|---|---|
| Target Compound Data | 9,200 nM (BDBM50387950) |
| Comparator Or Baseline | 108 nM (BDBM50390367, 3-phenylpropanoic acid analog) |
| Quantified Difference | Approximately 85-fold less potent than the comparator |
| Conditions | Inhibition of CCL5-induced calcium mobilization in human MOLT4 cells after 1 hr by Fluor-4 assay |
Why This Matters
For procurement, this establishes the compound's baseline potency for CCR5 antagonist research, allowing scientists to assess its value as a starting point for hit-to-lead optimization compared to more potent but structurally different analogs.
- [1] BindingDB. (n.d.). BDBM50387950 (5-Fluoroisoquinoline-8-carboxylic acid) and BDBM50390367 (3-Phenylpropanoic acid analog) binding data. Derived from ChEMBL assay CHEMBL2057534. View Source
